N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
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Overview
Description
N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, sulfonamide groups, and aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the sulfonamide groups and aromatic substituents. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the aromatic rings.
Reduction: Reduction reactions can alter the sulfonamide groups, potentially leading to different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups to the aromatic rings.
Scientific Research Applications
N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar due to its aromatic and sulfonamide groups.
Domiphen bromide: Another antimicrobial agent with a similar structural framework.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in various chemical syntheses.
Uniqueness
N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-4-34(29,30)27-21-11-9-19(10-12-21)24-17-25(20-7-5-18(2)6-8-20)28(26-24)35(31,32)23-15-13-22(33-3)14-16-23/h5-16,25,27H,4,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVQGKFWTWOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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